Trichloromethyl chloroformate

Overview

Description

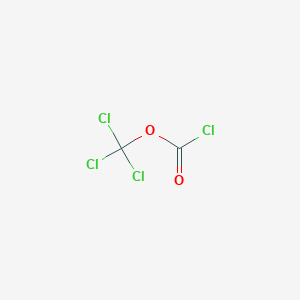

Trichloromethyl chloroformate (CCl₃OCOCl, CAS 503-38-8), also known as diphosgene, is a chlorinated carbonyl compound with a molecular weight of 197.83 g/mol . It is a colorless to pale yellow liquid at room temperature, boiling at 127°C under atmospheric pressure, and exhibits high stability compared to gaseous phosgene (COCl₂) . Historically, it was used as a chemical warfare agent under the names "Perstoff" (Germany) and "diphosgene" (Allied forces) due to its delayed respiratory toxicity and persistence . Industrially, it serves as a safer alternative to phosgene in organic synthesis, decomposing into phosgene in situ for reactions such as isocyanate formation and carbamate derivatization . However, its high toxicity necessitates stringent safety protocols during handling .

Preparation Methods

Process Parameters and Optimization

Industrial synthesis requires precise control of temperature, chlorine flow rate, and reaction duration to maximize yield and purity. Data from optimized protocols are summarized below:

Endpoint Detection

The reaction’s progress is monitored by measuring the specific gravity of the reaction mixture. Termination occurs when the specific gravity reaches 1.62–1.63 g/cm³ , corresponding to ≥95% purity of this compound .

Industrial-Scale Reactor Design

The patented production apparatus (Figure 1) comprises:

-

Gas Reaction Vessel : Constructed from corrosion-resistant materials (e.g., glass-lined steel) with integrated UV lamps for illumination.

-

Chlorine Delivery System : Liquid Cl₂ is vaporized and introduced via a pressure-reducing valve and perforated inlet tube.

-

HCl Absorption System : Two-stage scrubbing with limewater (Ca(OH)₂) neutralizes HCl gas, while a vacuum pump ensures continuous gas flow .

Quality Control and Product Specifications

This compound produced via this method typically achieves:

-

Purity : ≥95% (by gravimetric analysis).

-

Byproducts : Residual methyl chloroformate (<2%), traces of phosgene (<0.1%).

-

Physical Properties : Boiling point 128°C, density 1.62–1.63 g/cm³ .

Comparative Analysis of Methodologies

The catalytic chlorination method offers distinct advantages over traditional phosgene-based routes:

| Feature | Catalytic Chlorination | Phosgene Route |

|---|---|---|

| Safety | Avoids phosgene handling | High toxicity risks |

| Yield | 90–95% | 70–80% |

| Capital Cost | Moderate (specialized reactors) | High (explosion-proof systems) |

| Environmental Impact | HCl neutralization manageable | Toxic gas emissions |

Chemical Reactions Analysis

Solvolysis Reactions and Mechanisms

Trichloromethyl chloroformate undergoes solvolysis via two competing pathways, depending on solvent composition and temperature :

Mechanistic Pathways

-

Carbonyl Addition-Elimination (A-E):

Predominant in aqueous-fluoroalcohol mixtures. The reaction proceeds through a tetrahedral intermediate, with general-base catalysis assisting in the elimination step. -

Ionization (Ion):

Favored in highly ionizing solvents (e.g., 97% trifluoroethanol). The rate-determining step involves ionization to form a chloroformate ion pair.

Kinetic Data

| Solvent System | Rate Constant (k × 10⁴ s⁻¹) | Mechanism Dominance |

|---|---|---|

| 80% Acetone-Water | 1.42 | A-E |

| 97% Trifluoroethanol | 0.39 | Ion |

| 70% Hexafluoroisopropanol | 0.15 | Ion |

Key Findings

-

The β,β,β-trichloro substitution sterically hinders the carbonyl carbon, reducing reactivity compared to α-chloro analogs .

-

Kinetic solvent isotope effects (kMeOH/kMeOD = 2.14–2.39) confirm general-base catalysis in the A-E pathway .

Chloroformylation of Nucleophiles

This compound reacts with alcohols, amines, and thiols to form chloroformate esters, carbamates, or thiolcarbonates :

General Reaction

Substrate-Specific Reactions

| Substrate Type | Product | Conditions | Yield (%) |

|---|---|---|---|

| Primary Alcohols | Alkyl chloroformates | Pyridine, 0°C | 85–92 |

| Amines | Carbamoyl chlorides | DCM, room temperature | 78–88 |

| Epoxides | 1,2-Dichlorides | THF, reflux | 70–75 |

Mechanistic Insights

-

Epoxide ring-opening proceeds via nucleophilic attack by chloride, forming a chlorohydrin intermediate, which undergoes chloroformylation .

-

Steric effects dictate regioselectivity in azetidine reactions: N-benzyl azetidine undergoes ring cleavage, while bulky N-alkyl groups favor N-alkyl scission .

Decarboxylative Substitution

In the presence of nucleophiles, this compound participates in decarboxylative displacement reactions:

Example Reaction

Applications

-

Synthesis of sulfenyl chlorides for electrophilic thiolation of indoles .

-

Generation of trifluoroethyl chlorocarbonate, a precursor for unsymmetrical ureas .

Thermal Decomposition and Stability

This compound decomposes under elevated temperatures or prolonged storage, releasing phosgene and hydrogen chloride :

Stabilization Strategies

Reactivity in Mixed Solvent Systems

Solvent polarity and hydrogen-bonding capacity significantly influence reaction rates and pathways:

| Solvent | (Polarity) | (Ionizing Power) | Dominant Mechanism |

|---|---|---|---|

| 100% Methanol | 0.62 | -1.20 | A-E |

| 50% Ethanol-Water | 0.89 | 2.45 | Ion |

Scientific Research Applications

Synthesis of Pharmaceuticals

TCF is employed in the synthesis of various pharmaceutical compounds. Notable applications include:

- Erythromycin A Derivatives : TCF facilitates the acylation of erythromycin derivatives, enhancing their pharmacological properties .

- Antibody-Drug Conjugates (ADCs) : It serves as a linker in the preparation of ADCs, which are designed for targeted cancer therapy .

Potential Therapeutic Agents

Research indicates that TCF can be used to synthesize potential inhibitors for various diseases, including:

- West Nile Virus Protease Inhibitors : TCF's ability to modify amino acids makes it a candidate for developing antiviral agents .

- Prostate-Specific Membrane Antigen-Targeted Prodrugs : Its role in synthesizing prodrugs targeting specific cancer markers is under investigation .

Acylating Agent

TCF is widely used as an acylating agent in organic synthesis:

- Oxazolidinones : TCF is utilized to synthesize oxazolidinones from α-amino alcohols, which are important intermediates in drug development .

- Aromatic Diisocyanides : It acts as a dehydrating agent in the synthesis of aromatic diisocyanides when combined with triethylamine .

Synthesis of Carbamates

TCF facilitates the formation of carbamates from alcohols and amines, which are crucial in creating various functional materials and pharmaceuticals .

Polymer Chemistry

In polymer chemistry, TCF is used to modify polymers for enhanced properties:

- Polymeric Coatings : The compound can be used to create coatings with improved chemical resistance and durability.

- Functional Polymers : TCF-modified polymers exhibit unique properties beneficial for applications in electronics and biomedicine .

Case Studies

Mechanism of Action

Trichloromethyl chloroformate is often compared with other chloroformates and phosgene derivatives :

Phosgene (COCl₂): A highly toxic gas used in similar applications but more hazardous to handle.

Triphosgene (C₃Cl₆O₃): A solid alternative to phosgene, offering easier handling and storage.

Thiophosgene (CSCl₂): Used in similar reactions but contains sulfur, leading to different reactivity.

Uniqueness: this compound is unique due to its liquid state at room temperature, making it easier to handle compared to gaseous phosgene. It also provides a safer alternative for various synthetic applications .

Comparison with Similar Compounds

Reactivity Relative to Other Chloroformates

The reactivity of chloroformates is influenced by electronic and steric effects of substituents. For example:

- 1-Chloroethyl chloroformate (ClCH₂CH₂OCOCl) exhibits significantly higher reaction rates (k₅) due to the electron-withdrawing α-chloro group enhancing electrophilicity .

- 2,2,2-Trichloroethyl chloroformate (Cl₃CCH₂OCOCl) shows moderate reactivity (k₄), as the β-trichloromethyl group provides electron withdrawal but lacks the α-position advantage .

- Trichloromethyl chloroformate (CCl₃OCOCl) shares similarities with the above compounds, where the trichloromethyl group adjacent to the carbonyl oxygen exerts strong electron-withdrawing effects, accelerating nucleophilic acyl substitution. However, steric hindrance from bulky substituents (e.g., 2,2,2-trichloro-1,1-dimethylethyl groups) can reduce reactivity .

| Chloroformate Derivative | Key Substituent | Reactivity Trend (Relative Rate) | Dominant Effect |

|---|---|---|---|

| 1-Chloroethyl chloroformate | α-Cl | k₅ ≫ k₄ | Electronic |

| 2,2,2-Trichloroethyl chloroformate | β-CCl₃ | k₄ > k₃ | Electronic |

| This compound | CCl₃O- | High (inferred) | Electronic |

Toxicity Profile in Comparison to Ethyl and Methyl Chloroformates

- Ethyl chloroformate (ClCOOCH₂CH₃): Highly toxic, causing severe respiratory and dermal irritation .

- Methyl chloroformate (ClCOOCH₃): Less volatile than ethyl derivatives but similarly toxic, requiring controlled handling .

- This compound : Exceeds both in toxicity due to its dual functionality (chloroformate and trichloromethyl groups), releasing phosgene upon decomposition. Chronic exposure risks include pulmonary edema and systemic organ damage .

Physical Properties and Handling Compared to Phosgene and Triphosgene

This compound bridges the gap between phosgene’s reactivity and triphosgene’s safety, offering a liquid-phase alternative for controlled synthesis .

Role as a Chemical Warfare Agent Among Respiratory Agents

Classified as a Class B respiratory agent , this compound shares functional similarities with:

Biological Activity

Trichloromethyl chloroformate (TCMC), also known as diphosgene, is a chlorinated organic compound with significant applications in organic synthesis and medicinal chemistry. Its chemical structure is characterized by three chlorine atoms attached to a carbonyl group, making it a potent reagent in various chemical reactions, particularly those involving the activation of carboxylic acids and amines. This article delves into the biological activity of TCMC, exploring its mechanisms of action, applications in drug development, and relevant case studies.

- Chemical Formula : C₂Cl₄O₂

- Molecular Weight : 197.82 g/mol

- CAS Number : 503-38-8

- IUPAC Name : Trichloromethyl carbonochloridate

TCMC is miscible with organic solvents such as ethanol and ether but is immiscible with water. It is known for its reactivity and serves as a source of phosgene in laboratory settings, which can be hazardous due to its toxicity.

Mechanisms of Biological Activity

TCMC exhibits biological activity primarily through its role as an acylating agent. It activates carboxylic acids, facilitating the formation of various derivatives that can have therapeutic effects. The compound has been shown to react with amines to produce isocyanates, which are key intermediates in the synthesis of pharmaceuticals.

Key Reactions:

- Synthesis of Carbamates : TCMC reacts with amines to form carbamates, which are important in drug design.

- Formation of Antibody-Drug Conjugates (ADCs) : TCMC is utilized in the preparation of ADCs that target specific cancer cells, enhancing therapeutic efficacy while minimizing side effects.

- Production of Prodrugs : It plays a role in synthesizing prodrugs that are converted into active pharmacological agents within the body.

Applications in Drug Development

TCMC has been employed in various drug development processes, particularly for its ability to modify existing compounds or create new therapeutic agents.

Notable Applications:

- Prostate-Specific Membrane Antigen (PSMA) Targeted Prodrugs : TCMC is used to create prodrugs that selectively target PSMA, a marker overexpressed in prostate cancer cells .

- Erythromycin Derivatives : It aids in synthesizing derivatives of erythromycin, enhancing their pharmacological properties .

- Potential Inhibitors for Viruses : Research indicates that TCMC may be involved in developing inhibitors for viruses such as West Nile virus .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of TCMC:

- Reactivity with Ureas : A study demonstrated that TCMC reacts with substituted ureas to yield trichlorodiazapentadiene, which decomposes in water to produce biologically relevant compounds .

- Controlled Drug Delivery Systems : Research highlighted the use of TCMC in developing controlled release systems for drugs, emphasizing its role in enhancing bioavailability and therapeutic effectiveness .

- Toxicity Studies : Given its structure and reactivity, TCMC's toxicity has been a subject of investigation. Studies have shown that while it has beneficial applications in drug synthesis, it must be handled with care due to its potential health risks associated with exposure .

Summary Table of Biological Activities

| Application | Description |

|---|---|

| Prostate Cancer Treatment | Synthesis of PSMA-targeted prodrugs |

| Antibiotic Derivatives | Modification of erythromycin for improved efficacy |

| Viral Inhibition | Development of potential inhibitors for West Nile virus |

| Controlled Drug Delivery | Use in systems for sustained release of therapeutics |

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of trichloromethyl chloroformate relevant to experimental design?

this compound (C₂Cl₄O₂, MW 197.83) is a volatile liquid with a boiling point of 128°C at 760 mmHg and a density of 1.64 g/cm³ . It is insoluble in water and decomposes upon contact with moisture, releasing phosgene . Its high reactivity stems from electron-withdrawing trichloromethyl and carbonyl groups, making it sensitive to nucleophilic attack . For experimental setups, its low melting point (-57°C) and lachrymatory properties necessitate controlled environments (e.g., inert gas, dry conditions) to prevent hydrolysis and exposure risks .

Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?

- Storage : Use airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and oxidizers . Polyethylene-coated vessels reduce decomposition .

- Handling : Employ explosion-proof equipment, impermeable gloves (butyl rubber), and full-face respirators. Conduct reactions in fume hoods with secondary containment .

- Decontamination : Hydrolysis with alkaline solutions (e.g., 10% NaOH) neutralizes residual material .

Q. How does this compound decompose, and what analytical methods detect its byproducts?

It hydrolyzes in water to yield two phosgene molecules, detectable via FTIR (C=O stretch at ~1800 cm⁻¹) or GC-MS (retention time ~5.2 min) . In kinetic studies, pressure monitoring during decomposition (e.g., in closed systems) quantifies gaseous phosgene release . Colorimetric tubes or phosgene-specific electrochemical sensors are recommended for real-time exposure monitoring .

Advanced Research Questions

Q. How do electronic and steric effects influence reaction rates of this compound in nucleophilic substitutions?

The electron-withdrawing trichloromethyl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic addition. However, steric hindrance from bulky substituents (e.g., in α-chloroethyl derivatives) can counteract this effect. For example, LFER studies show a rate order of k(α-chloro) ≫ k(β,β,β-trichloro) due to competing inductive and steric effects . Optimizing solvent polarity (e.g., using dichloromethane) and temperature (0–5°C) balances reactivity and selectivity in acylations .

Q. What synthetic methodologies improve yield and purity in reactions involving this compound?

- Carbamate Synthesis : React with amines in anhydrous THF at -20°C, using triethylamine as a base to trap HCl .

- Carbonate Formation : Employ bis(trichloromethyl) carbonate as a precursor under catalytic conditions (e.g., DMAP) to minimize side reactions .

- Scale-Up : Use flow chemistry systems with controlled residence times to manage exothermicity and phosgene release .

Q. How do conformational properties of this compound affect its reactivity in the gas and condensed phases?

X-ray diffraction and vibrational spectroscopy (IR/Raman) reveal a synperiplanar conformation (C=O and C–O bonds aligned), which stabilizes the molecule via resonance. This conformation persists in gaseous, liquid, and crystalline states, as shown by MP2 and B3LYP calculations . The absence of anti-conformers (energy difference >5.7 kcal/mol) simplifies mechanistic modeling of its reactions .

Q. What advanced kinetic models describe the decomposition of this compound?

Nonlinear regression of pressure-time data (e.g., from manometric assays) fits a first-order rate law. For example, at 25°C, the rate constant is derived from:

where is the final pressure and is the pressure at time . Arrhenius parameters (, ) are calculated using temperature-dependent studies (e.g., 0–60°C) .

Q. How does this compound compare to phosgene in synthetic applications, and what safety trade-offs exist?

While phosgene (higher toxicity, LC₅₀ = 1 mg/L/30 min) requires stringent containment, this compound offers safer handling due to its liquid state and controlled release of phosgene . However, its lower reactivity necessitates higher equivalents in some reactions (e.g., carbamate formation). Comparative studies recommend this compound for small-scale syntheses and phosgene for industrial processes with robust safety infrastructure .

Properties

IUPAC Name |

trichloromethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUYBXPSSCRKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(OC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClCOOCCl3, C2Cl4O2 | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862065 | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a fruity odor or odorless; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Diphosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

128 °C @ 760 MM HG, Suffocating liquid; Boiling point = 49 °C at 50 mm Hg; Stable at room temp, decomposes to phosgene at approximately 300 °C, at 101.3 kPa: 128 °C | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, VERY SOL IN ETHER, SOL IN BENZENE, ALCOHOL, AND ETHER, Solubility in water: reaction | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.6525 @ 14 °C, 1.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08 | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.83 | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 1.3 | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

503-38-8 | |

| Record name | Diphosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosgene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosgene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, trichloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4Q4R80LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57 °C | |

| Record name | DIPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.